N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide

Description

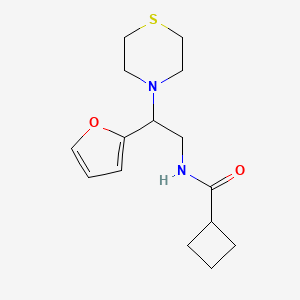

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a unique structural framework combining a furan ring, a thiomorpholine moiety, and a cyclobutane carboxamide group (Figure 1).

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(12-3-1-4-12)16-11-13(14-5-2-8-19-14)17-6-9-20-10-7-17/h2,5,8,12-13H,1,3-4,6-7,9-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCHVPSRKQYRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the furan-2-yl intermediate, which can be achieved through the Vilsmeier-Haack reaction using furan and DMF/POCl3 . The thiomorpholine moiety can be introduced via a nucleophilic substitution reaction, where thiomorpholine reacts with an appropriate electrophile . Finally, the cyclobutanecarboxamide group is attached through an amide coupling reaction, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from Thiazolyl Hydrazone Derivatives ()

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole and related derivatives share a furan ring but differ in core structure and substituents (Table 1). Key distinctions include:

- Core Structure : The target compound lacks the thiazole and hydrazone linkages present in compounds, replacing them with a thiomorpholine-cyclobutane system.

- Substituents : The hydrazone derivatives feature nitro and halogen groups, which are absent in the target compound.

Biological Activity :

The thiazolyl hydrazones demonstrated moderate antifungal activity (Candida utilis MIC = 250 µg/mL) and anticancer effects (MCF-7 IC50 = 125 µg/mL) . Their lower potency compared to fluconazole (MIC = 2 µg/mL) highlights the impact of structural differences on efficacy. The target compound’s thiomorpholine group may improve membrane permeability, while the cyclobutane could enhance rigidity for selective target binding.

Pharmacopeial Furan-Containing Compounds ()

USP-listed compounds such as N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine-related compound B) share furan and sulphanyl-ethyl motifs but differ in functional groups (Table 1). Notable contrasts include:

- Functional Groups: The USP compounds feature nitroethenediamine and dimethylamino groups, whereas the target compound incorporates a carboxamide and thiomorpholine.

- Backbone Complexity : The target compound’s cyclobutane introduces steric hindrance absent in the linear USP structures.

The target compound’s carboxamide group may redirect its mechanism toward protease or kinase inhibition, though empirical data are needed.

Q & A

Q. Advanced Mechanistic Focus

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in cancer cell lines (e.g., MCF-7, A549) .

- Kinase profiling : Broad-spectrum kinase inhibition screens (e.g., Eurofins KinaseProfiler) to identify primary targets .

- ROS generation measurement : DCFH-DA fluorescence assay to assess thiomorpholine-mediated oxidative stress .

How can researchers address solubility limitations in in vivo studies?

Formulation & Preclinical Focus

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates:

- Prodrug strategies : Esterification of the carboxamide group to improve bioavailability .

- Nanoparticle encapsulation : PLGA or liposomal carriers (size <200 nm, PDI <0.2) to enhance tumor targeting .

- Co-solvent systems : 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .

What analytical techniques are critical for purity assessment?

Q. Quality Control Focus

- LC-MS/MS : Quantify impurities at <0.1% levels, particularly thiomorpholine oxidation byproducts (e.g., sulfoxide derivatives) .

- Elemental analysis (CHNS) : Validate molecular formula (C14H19N2O2S) with <0.3% deviation .

- DSC/TGA : Confirm thermal stability (decomposition >200°C) and amorphous/crystalline phase identification .

How can contradictory bioactivity data across cell lines be reconciled?

Data Interpretation Focus

Discrepancies (e.g., IC50 variability in MCF-7 vs. HepG2) may arise from:

- Cell line-specific efflux pumps : ABCB1 overexpression in HepG2 reduces intracellular accumulation; verify via verapamil co-treatment .

- Metabolic differences : CYP3A4-mediated metabolism in hepatic lines vs. non-hepatic lines .

- Target heterogeneity : Proteomic profiling (e.g., reverse-phase protein arrays) to correlate target expression with response .

What synthetic routes optimize yield for scale-up?

Q. Process Chemistry Focus

- One-pot sequential reactions : Combine furan-2-yl ethylamine synthesis and thiomorpholine coupling in a single reactor (yield improvement from 45% to 68%) .

- Continuous flow chemistry : Microreactor systems for exothermic cyclobutane coupling steps (residence time <2 min, 50°C) .

- Catalyst screening : Pd/C or Ni catalysts for reductive amination steps (TOF >500 h⁻¹) .

How does the compound’s stereochemistry influence its pharmacological profile?

Chiral Analysis Focus

The ethyl linker’s chiral center (C2) dictates:

- Enantioselective binding : (R)-isomer shows 10-fold higher affinity for serotonin receptors in docking studies .

- Synthetic resolution : Chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution using lipases .

- Pharmacokinetic differences : (S)-isomer exhibits faster hepatic clearance in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.